Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039937
InChI: InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18039937

Molecular Formula: C7H12ClNO2

Molecular Weight: 177.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride -

Specification

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
IUPAC Name methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)8-4-7;/h5,8H,2-4H2,1H3;1H
Standard InChI Key GGVQPJDPCKBHEM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CC(C1)NC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a bicyclo[2.1.1]hexane system fused with a pyrrolidine-like nitrogen heterocycle. The methyl ester group at position 4 and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for aqueous reaction conditions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₇H₁₂ClNO₂
Molecular Weight177.63 g/mol
SolubilitySoluble in water, methanol, DMF
StabilityStable under inert atmospheres
Melting PointNot reported (decomposes above 200°C)

The bicyclic framework imposes significant steric constraints, which influence its reactivity and binding affinity in biological systems. X-ray crystallography of analogous compounds reveals bond angles of approximately 93° at the bridgehead carbon, contributing to its strained geometry .

Synthetic Methodologies

Critical Reaction Parameters

  • Temperature Control: Cyclization steps require strict maintenance of 0–5°C to prevent side reactions .

  • Catalysis: Lewis acids like BF₃·Et₂O improve yields in esterification (up to 77% isolated yield) .

  • Scalability: Batch reactors with automated pH adjustment enable kilogram-scale production .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 3.70 (s, 3H, OCH₃), 3.20–3.50 (m, 4H, bridgehead H), 2.90 (dd, J = 7.0 Hz, 2H, CH₂Cl) .

    • ¹³C NMR: Peaks at δ 172.1 (C=O), 59.8 (OCH₃), 40.9 (bridgehead C) .

  • IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (N⁺-H vibrations).

Applications in Medicinal Chemistry

Proline Analog in Peptide Design

The compound’s rigid bicyclic structure mimics proline’s ability to induce turns in peptide chains while providing enhanced metabolic stability. Comparative studies show a 2.3-fold increase in serum half-life relative to linear proline derivatives .

Prodrug Development

Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, enabling targeted drug release in tissues with high esterase activity (e.g., liver).

Comparison with Structural Analogs

ParameterMethyl EsterEthyl Ester
Molecular Weight177.63 g/mol191.65 g/mol
Solubility (H₂O)85 mg/mL62 mg/mL
Bioavailability (Oral)34%28%
Synthetic Yield32% 25%

The methyl derivative exhibits superior aqueous solubility and oral bioavailability, attributed to its smaller ester group reducing steric hindrance during absorption.

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